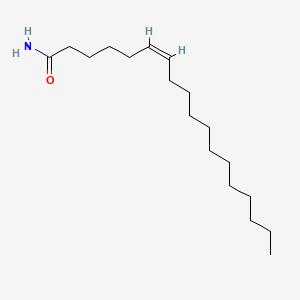
Petroselinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petroselinamide is a chemical compound derived from petroselinic acid, which is a monounsaturated omega-12 fatty acid. It is known for its presence in various plant oils, particularly those from the Apiaceae family, such as parsley, coriander, and dill
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Petroselinamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Petroselinic Acid: A positional isomer of oleic acid, petroselinic acid is the parent compound of petroselinamide and shares similar properties.
Oleic Acid: Another monounsaturated fatty acid, oleic acid differs from petroselinic acid in the position of the double bond.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of an amide group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
24222-02-4 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(Z)-octadec-6-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12- |
InChI Key |
AWIZWICJDMFGHV-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















